molecular formula C10H17NO2 B13962108 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid

6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13962108
M. Wt: 183.25 g/mol
InChI Key: FLHLFLDOWZCYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents such as 1,4-dioxane, acetonitrile (MeCN), and dimethylformamide (DMF), along with bases like diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically involve standard reagents and conditions used in organic synthesis. For example, oxidation reactions may be performed in aqueous or organic solvents under reflux conditions, while reduction reactions are often carried out in anhydrous solvents under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.4]octane
  • 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester

Uniqueness

6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific structural features, including the presence of an ethyl group and a carboxylic acid functional group.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

6-ethyl-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c1-2-11-4-3-10(7-11)5-8(6-10)9(12)13/h8H,2-7H2,1H3,(H,12,13)

InChI Key

FLHLFLDOWZCYJO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.